molecular formula C14H21N5O2 B12921042 3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine CAS No. 37990-80-0

3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine

Cat. No.: B12921042
CAS No.: 37990-80-0
M. Wt: 291.35 g/mol
InChI Key: ZMSYLDYQZOFXOK-UHFFFAOYSA-N
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Description

3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine is a nitro-substituted imidazopyridazine derivative characterized by a nitro group at position 3 and an octyl chain on the exocyclic amine. This compound belongs to a broader class of imidazopyridazines, which are heterocyclic frameworks widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors.

Properties

CAS No.

37990-80-0

Molecular Formula

C14H21N5O2

Molecular Weight

291.35 g/mol

IUPAC Name

3-nitro-N-octylimidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C14H21N5O2/c1-2-3-4-5-6-7-10-15-12-8-9-13-16-11-14(19(20)21)18(13)17-12/h8-9,11H,2-7,10H2,1H3,(H,15,17)

InChI Key

ZMSYLDYQZOFXOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC1=NN2C(=NC=C2[N+](=O)[O-])C=C1

Origin of Product

United States

Preparation Methods

The synthesis of 3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine typically involves the following steps:

Industrial production methods for this compound may involve optimized versions of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The nitro group and the imidazo[1,2-B]pyridazine core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Imidazopyridazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine with structurally related analogs:

Structural and Physicochemical Properties
Compound Name Substituents (Position 3) Amine Side Chain Molecular Weight (g/mol) logP* Key Applications
3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine Nitro (-NO₂) N-octyl ~327.4† ~4.5 Under investigation
CHR-6494 () 1H-Indazol-5-yl N-propyl 406.36 (as TFA salt) ~3.2 Antitumor (Haspin inhibitor)
3-Bromo-N-propylimidazo[1,2-b]pyridazin-6-amine () Bromo (-Br) N-propyl 269.14 ~2.8 Synthetic intermediate
3-(4-Methylsulfonylphenyl)-N-(3-methylsulfonylphenyl)imidazo[1,2-b]pyridazin-6-amine () 4-Methylsulfonylphenyl 3-Methylsulfonylphenyl ~472.5 ~1.5 Antimalarial candidate
2-Methylimidazo[1,2-b]pyridazin-6-amine () None None 148.17 ~0.5 Core scaffold for further derivatization

*Estimated logP values using fragment-based methods.
†Calculated based on molecular formula C₁₃H₂₁N₅O₂.

Key Observations :

  • Electrophilicity : The nitro group may confer reactivity distinct from bromo or sulfonyl substituents, influencing target binding or metabolic pathways .
Pharmacokinetic Considerations
  • Solubility: The octyl chain reduces aqueous solubility compared to morpholino or pyridinyl substituents, necessitating formulation optimization .
  • This contrasts with bromo or sulfonyl groups, which are more metabolically inert .

Biological Activity

3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16N4O2
  • Molecular Weight : 248.30 g/mol
  • CAS Number : 37990-80-0

Antimicrobial Activity

Nitro-containing compounds like 3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine are known for their antimicrobial properties. Nitro groups can be reduced intracellularly to produce reactive intermediates that bind to DNA, leading to cell death. This mechanism is similar to that observed in other nitro derivatives such as metronidazole, which has been extensively studied for its efficacy against anaerobic bacteria and protozoa .

Anti-inflammatory Properties

Research indicates that nitro compounds can exhibit anti-inflammatory effects by modulating signaling pathways related to inflammation. For instance, they may inhibit enzymes such as inducible nitric oxide synthase (iNOS), cyclooxygenase (COX), and pro-inflammatory cytokines like TNF-α and IL-1β . These activities suggest a potential therapeutic role for 3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine in treating inflammatory conditions.

The biological activity of 3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine can be attributed to its ability to interact with various molecular targets:

  • DNA Interaction : The reduction of the nitro group leads to the formation of reactive species that can bind covalently to DNA, causing damage and triggering apoptosis in microbial cells .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, thereby reducing the production of inflammatory mediators .
  • Signal Transduction Modulation : By affecting pathways such as NF-kB, this compound may alter cellular responses to inflammatory stimuli .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that nitro derivatives similar to 3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine showed significant activity against various bacterial strains, indicating its potential use as an antimicrobial agent.
  • In Vivo Studies : Animal models have suggested that compounds with similar structures possess anti-inflammatory effects, reducing symptoms in models of arthritis and colitis .

Comparative Analysis

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityMechanism of Action
3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amineModerateSignificantDNA damage, enzyme inhibition
MetronidazoleHighLowDNA binding via nitro reduction
Nitro fatty acidsModerateHighModulation of signaling pathways

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